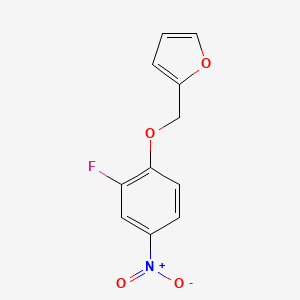
2-((2-Fluoro-4-nitrophenoxy)methyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Fluoro-4-nitrophenoxy)methyl)furan is a chemical compound with the molecular formula C11H8FNO4 and a molecular weight of 237.18 g/mol. This compound features a furan ring substituted with a 2-fluoro-4-nitrophenoxy methyl group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 2-((2-Fluoro-4-nitrophenoxy)methyl)furan can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoro-4-nitrophenol with furan-2-carbaldehyde in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds through a nucleophilic aromatic substitution mechanism, where the hydroxyl group of the phenol is replaced by the furan-2-carbaldehyde moiety.
Chemical Reactions Analysis
2-((2-Fluoro-4-nitrophenoxy)methyl)furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives under the influence of strong oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include palladium catalysts for reduction and potassium permanganate for oxidation. Major products formed from these reactions include amino derivatives and carboxylic acid derivatives .
Scientific Research Applications
2-((2-Fluoro-4-nitrophenoxy)methyl)furan has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including tuberculosis.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((2-Fluoro-4-nitrophenoxy)methyl)furan involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit the enzyme salicylate synthase (MbtI) in Mycobacterium tuberculosis. This enzyme is crucial for the biosynthesis of siderophores, which are essential for iron acquisition in the bacteria . By inhibiting this enzyme, the compound disrupts iron homeostasis, leading to bacterial cell death.
Comparison with Similar Compounds
2-((2-Fluoro-4-nitrophenoxy)methyl)furan can be compared with other similar compounds, such as:
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: This compound also features a furan ring and a fluorinated nitrophenyl group, but with a carboxylate ester substituent.
2-((2-Fluoro-4-nitrophenoxy)methyl)benzofuran: Similar in structure but with a benzofuran ring instead of a furan ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(2-fluoro-4-nitrophenoxy)methyl]furan |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO4/c12-10-6-8(13(14)15)3-4-11(10)17-7-9-2-1-5-16-9/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQXDBGINUYTKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
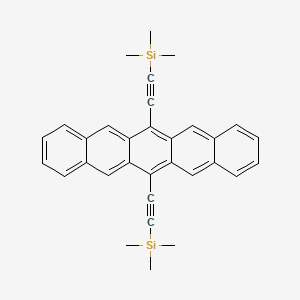
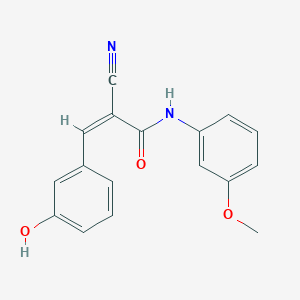
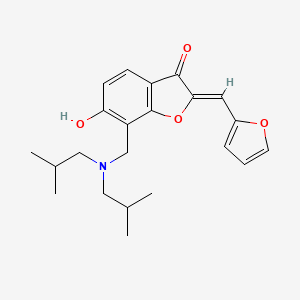



![ethyl 2-methyl-4-thioxo-10-vinyl-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate](/img/structure/B2484375.png)
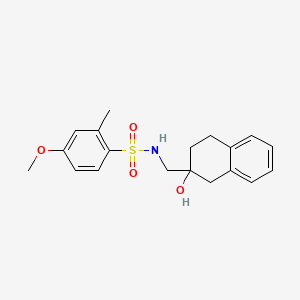
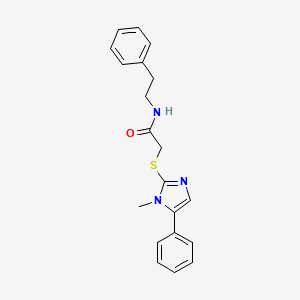
![N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2484380.png)
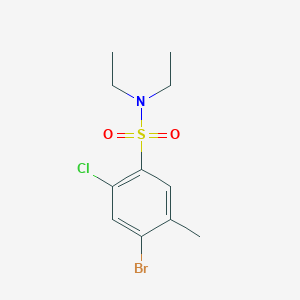
![2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2484383.png)
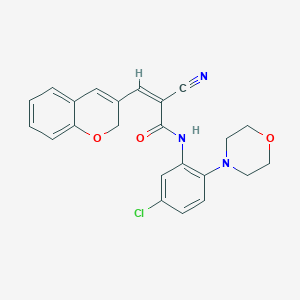
![4-Methyl-N-[2,2,2-trichloro-1-(6-fluoro-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2484386.png)
